1H-Indole-1-ethanamine, 5-chloro-
Description
Contextualization within Indole-Ethanamine Chemical Space
The indole-ethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential neurotransmitter serotonin (B10506). nih.gov This structural motif is characterized by an indole (B1671886) ring connected to an ethylamine (B1201723) side chain. The "chemical space" of indole-ethanamines is vast, encompassing a wide array of derivatives with substitutions on the indole ring and the ethylamine group. nih.govnih.gov These modifications can dramatically alter the compound's affinity and efficacy at various biological targets. researchgate.net
5-chlorotryptamine (B1214102) occupies a specific niche within this space. The introduction of a chlorine atom at the 5-position of the indole ring significantly influences its electronic properties and, consequently, its biological activity. Halogenation, particularly chlorination, is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. nih.gov The presence of the chloro- group in 5-chlorotryptamine makes it a valuable probe for studying the structure-activity relationships of tryptamine (B22526) derivatives. acs.org
Significance in Contemporary Medicinal and Synthetic Chemistry Research
In medicinal chemistry, 5-chlorotryptamine and its derivatives are subjects of research for their potential interactions with various receptors, particularly serotonin (5-HT) receptors. evitachem.com The indole structure is a well-known scaffold for ligands of these receptors. frontiersin.org Research has explored how the 5-chloro substitution affects binding to different 5-HT receptor subtypes. For instance, studies have investigated the affinity of tryptamine derivatives for 5-HT2A and 5-HT2C receptors, which are implicated in a range of physiological and pathological processes. researchgate.net Some indole derivatives have also been investigated for their activity as PPAR regulators, which are involved in lipid metabolism. mdpi.com
From a synthetic chemistry perspective, 5-chlorotryptamine serves as a precursor for the synthesis of more complex molecules. caymanchem.com For example, it can be used to create derivatives with substitutions on the amine group, leading to compounds with altered pharmacological profiles. The synthesis of chloro-containing heterocyclic compounds is an active area of research, as these molecules often exhibit diverse biological activities. nih.gov The development of efficient synthetic routes to 5-chlorotryptamine and its analogues is crucial for enabling further pharmacological investigation. evitachem.com
Classification within Tryptamine Derivatives and the Broader Class of Novel Psychoactive Substances (NPS) in Research
5-chlorotryptamine is classified as a tryptamine derivative. tcichemicals.com Tryptamines are a class of monoamine alkaloids that share a common core structure of an indole ring fused to an aminoethyl side chain. This class includes many biologically active compounds, both naturally occurring and synthetic. nih.gov
Within the context of academic and forensic research, some tryptamine derivatives are also categorized as Novel Psychoactive Substances (NPS). caymanchem.comnih.gov NPS are compounds that are not controlled by international drug conventions but may pose a public health threat. The study of these substances, including their receptor interaction profiles and metabolism, is an important area of research to understand their potential effects. nih.govnih.gov Research into tryptamines like 5-chloro-α-methyltryptamine (a related compound) has explored their action as serotonin-dopamine releasing agents and their potent agonism at the 5-HT2A receptor. wikipedia.org The study of such compounds helps to characterize the pharmacological properties of this diverse chemical class. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloroindol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEMDBHRTLIDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-88-8 | |
| Record name | 2-(5-chloro-1H-indol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations for 1h Indole 1 Ethanamine, 5 Chloro and Its Congeners
Design and Development of Synthetic Routes for Indole-Ethanamine Scaffolds
The construction of the core indole-ethanamine structure, particularly with a chlorine substituent at the 5-position, requires carefully planned synthetic routes. These methods are designed to be efficient and allow for the introduction of various functional groups.
Multi-Step Synthesis Strategies
The creation of 1H-Indole-1-ethanamine, 5-chloro- often involves multi-step reaction sequences. A common approach begins with a substituted aniline, which undergoes cyclization to form the indole (B1671886) ring, followed by the attachment and modification of the ethanamine side chain.
For instance, a documented synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves a four-step process. chemicalbook.com This synthesis utilizes trichlorophosphate and N,N-dimethyl-formamide in the initial step, followed by reactions with ammonium (B1175870) acetate, sodium tris(acetoxy)borohydride in tetrahydrofuran, and finally, palladium on activated carbon with ammonium formate (B1220265) in methanol. chemicalbook.com Another strategy for producing 5-chloro-indole involves the acylation of indoline, followed by chlorination, saponification to yield 5-chloro-indoline, and a final reaction with an aromatic nitrocompound in the presence of a ruthenium catalyst. google.com
The Fischer indole synthesis is another cornerstone method. For example, N,N-dimethyltryptamine (DMT) analogues can be synthesized in a continuous flow process using a Fischer indole reaction between phenylhydrazine (B124118) hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal. nih.gov This highlights the adaptability of classic reactions to modern, efficient synthetic setups.
Key Precursor Synthesis and Reactivity in Chloroindole Chemistry
The synthesis of appropriately substituted precursors is critical for the successful construction of the target chloroindole-ethanamine. 5-Chloroindole (B142107) itself is a key intermediate. One large-scale synthesis of 5-chloroindole and its 3-substituted analogues has been achieved through a halogen-halogen exchange reaction from 5-bromoindole (B119039) derivatives using cuprous chloride in N-methyl-2-pyrrolidone. researchgate.netresearchgate.net
The reactivity of these precursors is a key consideration. For example, the direct chlorination of 1-acetylindoline (B31821) followed by saponification is a known route to 5-chloroindole. researchgate.net The choice of protecting groups on the indole nitrogen can influence the reactivity and regioselectivity of subsequent reactions.
Radical Cyclization Approaches to Indole Systems
Radical cyclization reactions offer a powerful alternative for constructing indole and polycyclic indole systems. These methods often proceed under mild conditions and can tolerate a variety of functional groups.
One approach involves the photo-induced reductive Heck cyclization of indoles. nih.gov This metal- and photocatalyst-free method uses light irradiation to initiate a radical cascade, leading to the formation of polycyclic indolinyl compounds. nih.gov The reaction proceeds through the formation of radical intermediates following photo-induced electron transfer. nih.gov
Other radical-based methods include the use of an iridium(III) photosensitizer to prepare indoles from simple enamines. organic-chemistry.org Furthermore, electrochemical methods are emerging as a sustainable tool for indole synthesis. For instance, a divergent electrochemical strategy allows for the synthesis of complex indole alkaloids from a common indole-malonate precursor by tuning the redox mediator to favor either an ionic or a radical pathway. chemrxiv.org Radical additions to the C3 position of an indole are often facile, while the outcome of cyclizations at the C2 position can vary depending on the reaction conditions. researchgate.net
Functionalization and Derivatization Strategies for Indole-Ethanamine Systems
Once the core indole-ethanamine scaffold is in place, further modifications can be made to fine-tune the molecule's properties. These derivatizations can occur at the amine nitrogen or on the indole ring itself.
Modifications at the Amine Nitrogen Atom
The amine nitrogen of the ethanamine side chain is a common site for modification. Standard synthetic transformations can be employed to introduce a wide range of substituents.
For example, N,N-dimethyltryptamine (DMT) is synthesized through the methylation of tryptamine (B22526). shaunlacob.com A straightforward laboratory method involves the reductive amination of tryptamine with formaldehyde (B43269) and sodium cyanoborohydride under acidic conditions. shaunlacob.com The synthesis of N,N-dimethyltryptamine-type compounds can also be achieved through a multi-stage process involving coupling agents like EDC and additives such as HOBt. google.com
Substitutions on the Indole Ring System (e.g., C3, C5 Positions)
The indole ring itself provides multiple sites for substitution, with the C3 and C5 positions being of particular interest.
C3 Position: The C3 position of the indole is highly nucleophilic and prone to electrophilic substitution. The Vilsmeier-Haack reaction, for instance, can introduce a formyl group at C3, which can then be further elaborated. nih.gov Iron-catalyzed carbene insertion into the C3-H bond of indoles provides a route to alkylated indoles, which are precursors to tryptamines. researchgate.net
C5 Position: Directing group strategies are often employed to achieve regioselective functionalization at the C5 position. A removable pivaloyl group at the C3 position can direct the arylation of indoles to the C4 and C5 positions. nih.gov A direct and highly regioselective iodination of indoles at the C5 position has been reported, proceeding via a radical pathway without the need for a metal catalyst. researchgate.net This C5-iodoindole can then serve as a versatile handle for further cross-coupling reactions.
Protecting Group Chemistry in Indole-Ethanamine Synthesis
The synthesis of 1H-Indole-1-ethanamine, 5-chloro-, a substituted tryptamine, presents unique challenges due to the presence of two reactive nitrogen atoms: the indole nitrogen (N-1) and the primary amine of the ethanamine side chain. The indole nitrogen is part of an electron-rich aromatic system and is susceptible to undesired reactions under various synthetic conditions. Similarly, the primary amine is a potent nucleophile and can interfere with reactions targeting other parts of the molecule. To achieve chemoselectivity and ensure the desired transformations occur, the strategic use of protecting groups is indispensable in the multi-step synthesis of this compound and its analogs. jocpr.comacsgcipr.orgnih.gov
Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity. jocpr.com An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule. In the context of synthesizing complex molecules like substituted tryptamines, an orthogonal protecting group strategy is often employed. This approach utilizes multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent reaction of specific functional groups within the same molecule. organic-chemistry.orgiris-biotech.de
The synthesis of tryptamines often involves protecting both the indole nitrogen and the side-chain amine. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under basic and nucleophilic conditions and its straightforward removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com For instance, the protection of the indole nitrogen of a related precursor, ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate, was successfully achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), affording the N-Boc protected product in 87% yield. nih.gov This demonstrates a standard and efficient method for protecting the indole nitrogen in a 5-chloroindole system.
Once the indole core is appropriately functionalized to include the ethanamine side chain, both the indole and the side-chain amine are often protected, for example, as a di-Boc derivative. The selective removal of these protecting groups is crucial. Research on the thermal deprotection of N-Boc protected amines has shown that selective deprotection can be achieved by controlling the reaction temperature. For example, in a study using a di-Boc protected tryptamine, the aryl N-Boc group on the indole was selectively removed at a lower temperature (e.g., 230°C for a short residence time in a continuous flow reactor) to yield the mono-Boc protected tryptamine, where the side-chain amine remains protected. nih.gov Subsequent removal of the second Boc group from the side-chain amine could then be accomplished under different conditions, such as at a higher temperature or for a longer duration. nih.gov This thermal method offers an alternative to the more common acid-catalyzed deprotection (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid), which might not be suitable for substrates with other acid-sensitive functional groups. masterorganicchemistry.comnih.govmdpi.com
Table 1: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Stability Notes |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP (cat.), THF, rt nih.gov | TFA, CH₂Cl₂; or Thermal (e.g., 230°C) masterorganicchemistry.comnih.gov | Labile to strong acids; stable to base and hydrogenolysis. organic-chemistry.org |
| Ts (Tosyl) | TsCl, NaH, DMF | Mg/MeOH; Na/NH₃ | Very stable; requires harsh reductive conditions for cleavage. |
| Bn (Benzyl) | BnBr, NaH, DMF | Catalytic Hydrogenation (e.g., H₂, Pd/C); or strong Lewis acids (e.g., AlCl₃) | Cleaved by hydrogenolysis; stable to many acidic and basic conditions. sigmaaldrich.com |
| SES (2-(Trimethylsilyl)ethanesulfonyl) | SES-Cl, Base | Fluoride (B91410) source (e.g., TBAF) | Cleaved by fluoride ions; stable to a wide range of conditions. sigmaaldrich.com |
This table is a compilation of data from multiple sources. organic-chemistry.orgmasterorganicchemistry.comnih.govnih.govsigmaaldrich.com
Table 2: Common Protecting Groups for the Side-Chain Amine
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Orthogonality Example |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., NEt₃), CH₂Cl₂ rsc.org | TFA, CH₂Cl₂; HCl/Dioxane masterorganicchemistry.comfishersci.co.uk | Can be removed while a Cbz group is stable. masterorganicchemistry.com |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base (e.g., NaHCO₃), Dioxane/H₂O | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.comfishersci.co.uk | Stable to acidic conditions used to remove Boc. masterorganicchemistry.com |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Base (e.g., NaHCO₃) | Base (e.g., 20% Piperidine in DMF) iris-biotech.demasterorganicchemistry.com | Stable to acid and hydrogenolysis; orthogonal to Boc and Cbz. organic-chemistry.orgiris-biotech.de |
| Alloc (Allyloxycarbonyl) | Alloc-Cl, Base | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger ub.edu | Cleaved under neutral conditions; orthogonal to Fmoc and Boc. ub.edu |
This table is a compilation of data from multiple sources. organic-chemistry.orgiris-biotech.demasterorganicchemistry.comrsc.orgfishersci.co.ukub.edu
The careful selection and application of these protecting groups, often in an orthogonal strategy, are fundamental to the successful and efficient synthesis of 1H-Indole-1-ethanamine, 5-chloro- and its congeners, allowing for the construction of the target molecule while avoiding unwanted side reactions.
Computational and Theoretical Chemistry Studies on 1h Indole 1 Ethanamine, 5 Chloro
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-Indole-1-ethanamine, 5-chloro-, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, can elucidate its optimized geometry, including bond lengths, bond angles, and dihedral angles. espublisher.com These calculations are fundamental to understanding the molecule's stability and conformation.
While specific DFT data for 1H-Indole-1-ethanamine, 5-chloro- is not abundant in publicly available literature, studies on related indole (B1671886) derivatives provide a framework for its expected structural parameters. espublisher.comnih.gov The chlorine atom at the 5-position of the indole ring is predicted to influence the electronic distribution across the aromatic system due to its electronegativity and inductive effects.
Table 1: Predicted Structural Parameters of 1H-Indole-1-ethanamine, 5-chloro- based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| C5-Cl Bond Length | ~1.74 Å |
| C4-C5-C6 Bond Angle | ~120° |
| Indole Ring Planarity | Largely planar |
| Ethylamine (B1201723) Side Chain Conformation | Flexible, with multiple low-energy conformers |
Note: These values are estimations based on general principles and data from similar structures.
Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. espublisher.com
For 1H-Indole-1-ethanamine, 5-chloro-, the electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted tryptamine (B22526). This can affect the molecule's reactivity in chemical reactions and its interactions with biological targets.
Table 2: Predicted Frontier Molecular Orbital Energies for 1H-Indole-1-ethanamine, 5-chloro-
| Molecular Orbital | Predicted Energy (eV) | Significance |
| HOMO | ~ -5.5 to -6.0 | Electron-donating potential |
| LUMO | ~ -0.5 to -1.0 | Electron-accepting potential |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 | Chemical stability and reactivity |
Note: These are estimated energy ranges based on studies of similar halogenated indoles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netwisc.eduaiu.edu It examines charge transfer between filled and unfilled orbitals, revealing hyperconjugative interactions that contribute to molecular stability. In 1H-Indole-1-ethanamine, 5-chloro-, NBO analysis can quantify the delocalization of electron density from the indole ring to the ethylamine side chain and the influence of the chlorine substituent on the electronic environment.
Key interactions would include the delocalization of the indole nitrogen's lone pair into the aromatic system and interactions between the π-orbitals of the indole ring and the σ* orbitals of the side chain. The chlorine atom's lone pairs will also participate in delocalization with the indole ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. acs.orgnih.govnih.gov For tryptamines, QSAR studies often focus on their interaction with serotonin (B10506) receptors. nih.gov By developing models based on a training set of molecules with known activities, the biological activity of new or untested compounds like 1H-Indole-1-ethanamine, 5-chloro- can be predicted.
A hypothetical QSAR model for serotonergic activity might include descriptors such as hydrophobicity (LogP), electronic parameters (like HOMO/LUMO energies), and steric descriptors. The 5-chloro substitution would significantly impact these descriptors compared to unsubstituted tryptamine. Studies on related compounds have shown that halogen substitutions on the indole ring can modulate receptor affinity and selectivity. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govresearchgate.netmdpi.com For 1H-Indole-1-ethanamine, 5-chloro-, docking studies are crucial for predicting its binding mode within the active sites of receptors like the 5-HT (serotonin) receptors. nih.govwikipedia.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The chlorine atom at the 5-position can potentially form halogen bonds or participate in hydrophobic interactions within the binding pocket.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon binding. nih.govnih.govresearchgate.net MD simulations can further refine the understanding of the interactions predicted by molecular docking and help to elucidate the mechanism of action at a molecular level.
Table 3: Potential Interacting Residues in a Serotonin Receptor Binding Site for 1H-Indole-1-ethanamine, 5-chloro-
| Interaction Type | Potential Amino Acid Residues |
| Hydrogen Bonding | Asp, Ser, Thr, Asn |
| Hydrophobic/van der Waals | Trp, Phe, Tyr, Leu, Val |
| Halogen Bonding | Electron-rich residues (e.g., backbone carbonyls) |
Note: The specific residues would depend on the particular serotonin receptor subtype being modeled.
Biological Activity and Pharmacological Mechanisms of Indole Ethanamine Derivatives, Including 5 Chloro 1h Indole 3 Ethanamine
Receptor Binding and Modulation Studies in Preclinical Models
The interaction of 5-chloro-1H-indole-3-ethanamine and its analogs with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels has been a subject of significant research. These studies reveal a complex pattern of agonism, antagonism, and allosteric modulation that contributes to their diverse pharmacological effects.
Serotonin (B10506) Receptor (e.g., 5-HT2C) Agonism and Antagonism
While direct studies on the binding of 5-chloro-1H-indole-3-ethanamine to the 5-HT2C receptor are limited, research on closely related analogs suggests a potential interaction. For instance, (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine has demonstrated high-affinity binding to 5-HT2C receptors and the ability to stimulate inositol (B14025) 1,4,5-triphosphate turnover, indicative of agonistic activity. researchgate.net The structural similarity suggests that 5-chloro-1H-indole-3-ethanamine may also exhibit affinity for this receptor subtype, which is a key target for therapeutic agents used in the treatment of obesity, schizophrenia, and drug abuse. nih.gov
Furthermore, the simpler parent molecule, 5-chloroindole (B142107), has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel. nih.gov In preclinical models, 5-chloroindole potentiated the responses induced by both the endogenous agonist serotonin (5-HT) and partial agonists. nih.gov This modulation was evidenced by an increase in the apparent affinity of 5-HT for the human 5-HT3A receptor and the ability to reactivate desensitized receptors. nih.gov These findings highlight the potential for 5-chloro-substituted indoles to modulate serotonergic neurotransmission through various mechanisms.
Table 1: Interaction of 5-Chloro-Indole Derivatives with Serotonin Receptors
| Compound | Receptor Subtype | Activity | Reference |
|---|---|---|---|
| (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine | 5-HT2C | High-affinity binding, Agonist | researchgate.net |
Adrenoceptor (e.g., alpha(1B)-adrenoceptors) Interactions and Characterization
The pharmacological activity of indole-ethanamine derivatives extends to the adrenergic system. A notable example is the compound RS-17053, which is N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride. This derivative has been characterized as a selective antagonist of the alpha(1A)-adrenoceptor. This selectivity is a key feature, as different alpha-1 adrenoceptor subtypes mediate distinct physiological functions.
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
A significant area of research for 5-chloro-indole derivatives has been their interaction with the cannabinoid receptor 1 (CB1). Several compounds containing the 5-chloro-indole scaffold have been identified as allosteric modulators of the CB1 receptor. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like anandamide (B1667382) bind. iu.edu This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effects of the orthosteric ligand. iu.edu
One of the first-generation CB1 allosteric modulators, Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), exemplifies this activity. nih.gov In binding assays, Org27569 was found to increase the binding of a CB1 receptor agonist, suggesting a positive cooperative allosteric effect. nih.gov However, in functional assays, it behaved as an insurmountable antagonist, reducing the maximal effect of CB1 receptor agonists. nih.gov This dual characteristic highlights the complexity of allosteric modulation. The discovery of these indole-based allosteric modulators opened new avenues for developing therapeutics that fine-tune cannabinoid signaling, potentially avoiding the side effects associated with direct agonists or antagonists. nih.goviu.edu
Table 2: Allosteric Modulation of CB1 Receptor by 5-Chloro-Indole Derivatives
| Compound | Type of Modulation | Effect on Agonist Binding | Functional Effect | Reference |
|---|
Enzyme Inhibition Profiles and Mechanistic Investigations
In addition to receptor interactions, indole-ethanamine derivatives have been investigated for their ability to inhibit various enzymes, a mechanism that can lead to profound physiological effects.
Kinase Inhibition (e.g., Epidermal Growth Factor Receptor - EGFR, BRAFV600E, Vascular Endothelial Growth Factor Receptor 2 - VEGFR-2)
The indole (B1671886) nucleus is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. Derivatives of 5-chloro-indole have shown promise as inhibitors of key kinases involved in tumor growth and proliferation.
A study on new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives demonstrated their potent inhibitory activity against mutant EGFR (Epidermal Growth Factor Receptor) and BRAF (B-Raf proto-oncogene, serine/threonine kinase). mdpi.comresearchgate.net Specifically, these compounds were effective against the EGFRT790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors, and the BRAFV600E mutation found in various cancers. mdpi.comresearchgate.net The most potent derivatives exhibited IC50 values in the nanomolar range against these kinases. mdpi.com
Furthermore, the indole scaffold is a key feature in many inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. nih.govdovepress.comnih.gov While direct studies on 5-chloro-1H-indole-3-ethanamine as a VEGFR-2 inhibitor are not prominent, the broader class of indole derivatives has yielded numerous potent inhibitors. nih.govdovepress.comnih.gov This suggests that with appropriate structural modifications, the 5-chloro-indole-ethanamine core could be a valuable starting point for the development of novel anti-angiogenic agents.
Table 3: Kinase Inhibition by 5-Chloro-Indole Derivatives
| Compound Class | Target Kinase | Activity | Reference |
|---|---|---|---|
| 5-Chloro-indole-2-carboxylates | EGFRT790M, BRAFV600E | Potent inhibition (nM range) | mdpi.comresearchgate.net |
| Pyrrolo[3,4-b]indol-3-ones | EGFRT790M, BRAFV600E | Potent inhibition (nM range) | mdpi.comresearchgate.net |
Other Enzymatic Targets
The enzymatic inhibitory profile of indole-ethanamine derivatives extends beyond kinases. Research has shown that certain indole ethylamine (B1201723) derivatives can act as regulators of lipid metabolism by targeting Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1). nih.govresearchgate.net In one study, a novel indole ethylamine derivative was shown to activate PPARα and CPT1a, leading to a reduction in intracellular triglyceride levels in a cellular model. nih.gov
Additionally, indole-based compounds have been explored as inhibitors of indoleethylamine N-methyltransferase (INMT), an enzyme involved in the metabolism of tryptamine (B22526) and related compounds. This inhibition can alter the levels of endogenous psychoactive compounds. Isatin, an indole derivative, is a known inhibitor of monoamine oxidase B (MAO-B), another crucial enzyme in the metabolism of neurotransmitters. nih.gov
Diverse Pharmacological Effects Explored in In Vitro and Preclinical Research
Indole-ethanamine derivatives, a class of compounds characterized by an indole ring connected to an ethylamine side chain, have attracted significant scientific interest due to their structural similarity to endogenous signaling molecules and their wide range of biological activities. The inclusion of a chloro-substituent on the indole ring, as seen in 5-chloro-1H-indole-3-ethanamine, can further modulate the pharmacological profile of these molecules. This section explores the diverse pharmacological effects of these derivatives as investigated in in vitro and preclinical research, highlighting their potential in various therapeutic areas.
Antiproliferative Activity and Associated Mechanisms of Action (e.g., DNA Damage-Induced Cell Cycle Arrest)
Derivatives of 5-chloro-indole have demonstrated significant antiproliferative activity in various cancer cell lines. The mechanisms underlying these effects often involve the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.
A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized and evaluated for their potential as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are frequently over-activated in many cancers. nih.gov Several of these compounds exhibited significant antiproliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM. nih.gov Specifically, certain 5-chloro-indole-2-carboxylate derivatives were tested for EGFR inhibition, showing IC50 values (the concentration required to inhibit enzyme activity by 50%) between 68 nM and 89 nM. nih.gov One of the most potent derivatives, the m-piperidinyl derivative 3e, had an IC50 value of 68 nM, making it 1.2 times more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov
Further studies on similar 5-chloro-indole derivatives revealed potent activity against both wild-type and mutant forms of EGFR. springermedizin.de For instance, compounds 5f and 5g showed highly potent inhibitory activity against the EGFRT790M mutant, with IC50 values of 9.5 ± 2 and 11.9 ± 3 nM, respectively, which is comparable to the reference drug osimertinib (B560133) (IC50 = 8 ± 2 nM). springermedizin.de The antiproliferative effects of these compounds are linked to the induction of apoptosis. This is evidenced by the significant overexpression of caspase-3, a key executioner protein in apoptosis. Compounds 5f and 5g led to caspase-3 protein levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively, surpassing the effect of the reference compound staurosporine (B1682477) (503.2 ± 4.0 pg/mL). springermedizin.de The apoptotic mechanism also involves an increase in the levels of caspase 8 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl2. springermedizin.de
The induction of DNA damage is a critical mechanism that can trigger cell cycle arrest, providing time for the cell to repair the damage or, if the damage is too extensive, to undergo apoptosis. sigmaaldrich.commdpi.com The p53 tumor suppressor gene plays a crucial role in initiating a G1 checkpoint in response to genotoxic stress. sigmaaldrich.com This arrest prevents the replication of damaged DNA, thereby avoiding the propagation of genetic lesions. sigmaaldrich.com While specific studies on 5-chloro-1H-indole-3-ethanamine inducing DNA damage-mediated cell cycle arrest are not detailed, the observed induction of apoptosis by its derivatives suggests an intersection with cell cycle control mechanisms. DNA double-strand breaks are particularly deleterious, and the DNA damage checkpoint (DDC) can block the cell cycle at the G2/M transition to prevent the inheritance of broken chromosomes. researchgate.net
Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives
| Compound | Target | Activity Metric | Value | Reference Compound | Reference Value |
|---|---|---|---|---|---|
| Derivative 3e | EGFR | IC50 | 68 nM | Erlotinib | 80 nM |
| Derivative 5f | EGFRT790M | IC50 | 9.5 ± 2 nM | Osimertinib | 8 ± 2 nM |
| Derivative 5g | EGFRT790M | IC50 | 11.9 ± 3 nM | Osimertinib | 8 ± 2 nM |
| Derivative 5f | Caspase-3 | Protein Level | 560.2 ± 5.0 pg/mL | Staurosporine | 503.2 ± 4.0 pg/mL |
| Derivative 5g | Caspase-3 | Protein Level | 542.5 ± 5.0 pg/mL | Staurosporine | 503.2 ± 4.0 pg/mL |
Antimicrobial and Antifungal Investigations
Indole derivatives, including those with a 5-chloro substitution, have been a focus of research for developing new antimicrobial and antifungal agents, particularly in the face of rising antibiotic resistance. nih.gov
A study investigating new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties found that these compounds possessed a broad spectrum of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov Notably, an indole-triazole derivative (compound 3d) and an indole-thiadiazole derivative (compound 2c) demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), proving more effective than the reference antibiotic ciprofloxacin. nih.gov The presence of a m-chlorophenyl group as a substituent was associated with significant activity. nih.gov
In another study, a library of 3-substituted-1H-imidazol-5-yl-1H-indoles was screened for antimicrobial activity. nih.gov This led to the identification of two analogs (compounds 26 and 32) with potent anti-MRSA activity, showing an MIC of ≤ 0.25 µg/mL. nih.gov These compounds were also found to lack cytotoxic or hemolytic properties, which is a desirable feature for potential drug candidates. nih.gov The screening also identified derivatives that were selective antifungals against Cryptococcus neoformans. nih.gov The mechanism of action for some of these indole-based antimicrobial agents is thought to involve the disruption of the bacterial membrane. drugbank.com For instance, one analogue was shown to disrupt the bacterial membrane of both S. aureus and MRSA, as well as the outer membrane of Pseudomonas aeruginosa. drugbank.com
Table 2: Antimicrobial and Antifungal Activity of 5-Chloro-Indole Derivatives
| Compound Class/Derivative | Target Organism | Activity Metric | Value |
|---|---|---|---|
| Indole-triazole/thiadiazole derivatives | Various bacteria and fungi | MIC | 3.125-50 µg/mL |
| Indole-triazole derivative (3d) | MRSA | MIC | More effective than Ciprofloxacin |
| Indole-thiadiazole derivative (2c) | MRSA | MIC | More effective than Ciprofloxacin |
| 3-substituted-1H-imidazol-5-yl-1H-indole (analogs 26 & 32) | MRSA | MIC | ≤ 0.25 µg/mL |
Anti-inflammatory Properties
The indole scaffold is a key feature in molecules with anti-inflammatory properties. Research has shown that derivatives of 5-chloro-indole can exert anti-inflammatory effects through various mechanisms.
A study on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives was conducted to assess their impact on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov These compounds were evaluated for their ability to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), all of which are key players in the inflammatory response. nih.gov This highlights the potential of indole derivatives to modulate inflammatory pathways.
In a different context, the compound 5-fluoro-2-oxindole was shown to inhibit plasticity, oxidative stress, and inflammatory responses associated with peripheral inflammation. researchgate.net This compound was found to inhibit the upregulation of phosphorylated Mitogen-Activated Protein Kinase (MAPK), inducible nitric oxide synthase (NOS2), and microglial markers (CD11b/c and IBA-1) in the spinal cords and/or paws of mice with inflammatory pain. researchgate.net While not a 5-chloro-indole-ethanamine, this study on a related halogenated indole derivative provides evidence for the anti-inflammatory potential of this class of compounds. The versatility of the indole structure allows for its use as a building block in the synthesis of various bioactive molecules, including those with anti-inflammatory properties.
General Neurotransmitter System Modulation
The structural resemblance of indole-ethanamines to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes them prime candidates for interacting with the nervous system. The 5-chloroindole moiety, in particular, has been identified as a significant modulator of serotonin receptors.
A key study identified 5-chloroindole as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in fast synaptic neurotransmission. As a PAM, 5-chloroindole enhances the response of the receptor to its natural agonist, 5-HT, as well as to partial agonists. This potentiation was observed in HEK293 cells expressing the human 5-HT3A receptor and at the native mouse 5-HT3 receptor. The study also found that 5-chloroindole could reactivate 5-HT3 receptors that had been desensitized. This modulation of the 5-HT3 receptor by 5-chloroindole suggests a potential avenue for developing novel therapeutic agents that target this receptor system.
Lipid Metabolism Regulation (e.g., Peroxisome Proliferator-Activated Receptor alpha - PPARα and Carnitine Palmitoyltransferase 1 - CPT1 Activation)
Recent research has uncovered the potential of indole ethylamine derivatives in the regulation of lipid metabolism, a key area for the development of treatments for conditions like nonalcoholic fatty liver disease (NAFLD).
A study focused on a series of novel indole ethylamine derivatives designed to target Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1), both of which are important targets in lipid metabolism. The synthesized compounds were tested for their ability to activate PPARα and CPT1a in AML12 cells. One of the target compounds, compound 9, was found to effectively activate both PPARα and CPT1a.
In vitro assays demonstrated that this compound could significantly reduce lipid accumulation in oleic acid-induced AML12 cells. At concentrations of 5, 10, and 20 µM, compound 9 reduced intracellular triglyceride levels by 28.07%, 37.55%, and 51.33%, respectively. This inhibitory activity was greater than that of the commercial PPARα agonist, fenofibrate. Furthermore, treatment with compound 9 led to the upregulation of hormone-sensitive triglyceride lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), and also increased the phosphorylation of acetyl-CoA carboxylase (ACC), which is involved in fatty acid oxidation and lipogenesis. These findings suggest that dual-target compounds with lipid metabolism regulatory efficacy could be a promising approach for developing new therapies for NAFLD.
Antipsychotic Research Avenues
The indole scaffold is present in several known atypical antipsychotic drugs, suggesting that derivatives of 5-chloro-1H-indole-3-ethanamine could be explored for potential antipsychotic properties. Atypical antipsychotics often exhibit a complex pharmacology, interacting with multiple neurotransmitter receptors, particularly dopamine (B1211576) and serotonin receptors.
The development of new antipsychotic agents often involves creating non-phenolic heterocyclic analogues, and the indole NH moiety has been proposed as a bioisostere of the phenolic OH group found in some dopamine agonists. springermedizin.de This suggests that indole derivatives could be designed to interact with dopamine receptors, a key target for antipsychotic medications.
Furthermore, the modulation of serotonin receptors is a hallmark of atypical antipsychotics. The finding that 5-chloroindole acts as a potent positive allosteric modulator of the 5-HT3 receptor is particularly relevant. While the primary therapeutic application of 5-HT3 receptor antagonists is in managing nausea and vomiting, the modulation of this receptor system could have implications for psychiatric disorders. The intricate involvement of the serotonin 5-HT2A receptor in both schizophrenia and the action of antipsychotic drugs is widely acknowledged. Therefore, the exploration of 5-chloro-indole-ethanamine derivatives as modulators of various serotonin receptor subtypes, in addition to dopamine receptors, represents a plausible avenue for antipsychotic research.
Structure Activity Relationship Sar and Rational Design of 1h Indole 1 Ethanamine, 5 Chloro Analogues
Impact of Substituents on Biological Activity and Selectivity
The biological activity of 1H-Indole-1-ethanamine, 5-chloro- and its analogues is profoundly influenced by the nature and position of various substituents. These modifications can dramatically alter the compound's affinity and efficacy at its biological targets, primarily serotonin (B10506) (5-HT) receptors.
Role of Halogenation, Specifically the 5-Chloro Substituent
The introduction of a halogen atom at the 5-position of the indole (B1671886) ring has a significant impact on the pharmacological profile of tryptamines. The 5-chloro substituent, in particular, has been shown to modulate activity at various serotonin receptors.
Research has demonstrated that the nature of the halogen at the 5-position can influence both the potency and efficacy of the compound at the 5-HT3A receptor. For instance, while 5-chlorotryptamine (B1214102) (5-Cl-T) and 5-fluorotryptamine (B1197405) (5-F-T) exhibit similar potencies in functional assays, their efficacy in opening the ion channel differs significantly. 5-chlorotryptamine acts as a very weak partial agonist compared to 5-fluorotryptamine, indicating that the size and electronegativity of the substituent at this position are critical for efficient receptor activation. researchgate.net
| Compound | Receptor | EC50 (µM) | Ki (µM) | Maximum Response (Rmax) |
| 5-Hydroxytryptamine (5-HT) | 5-HT3A | 16 | 0.8 | 1 |
| Tryptamine (B22526) | 5-HT3A | 113 | 4.8 | 0.15 |
| 1H-Indole-1-ethanamine, 5-chloro- | 5-HT3A | 8.1 | 2.7 | 0.0037 |
| 5-Fluorotryptamine | 5-HT3A | 16 | 0.8 | 0.64 |
| 5-Methyltryptamine | 5-HT3A | - | - | - |
| 5-Methoxytryptamine | 5-HT3A | - | - | - |
| Data sourced from a study on 5-HT3A receptors, highlighting the low efficacy of the 5-chloro substituent. researchgate.net |
The electronic properties of the halogen substituent, such as those described by the Hammett constant, have been shown to correlate with binding affinity at the 5-HT2A receptor for some classes of ligands, suggesting that electronic effects play a crucial role in ligand-receptor interactions. nih.gov
Effects of Side Chain Length and Functionalization (e.g., on ethanamine moiety)
Modifications to the ethanamine side chain of 1H-Indole-1-ethanamine, 5-chloro- are a key strategy for altering its pharmacological properties. These changes can affect receptor affinity, selectivity, and metabolic stability.
N-alkylation of the primary amine is a common modification. For example, N,N-dimethylation of 5-chlorotryptamine to produce 5-chloro-N,N-dimethyltryptamine (5-Cl-DMT) has been shown to result in high affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov This suggests that the addition of small alkyl groups on the nitrogen atom is well-tolerated and can even enhance binding to certain receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 5-Chloro-N,N-dimethyltryptamine | 5-HT1A | High |
| 5-Chloro-N,N-dimethyltryptamine | 5-HT2A | High |
| 5-Chloro-N,N-dimethyltryptamine | 5-HT2C | High |
| Qualitative data indicating high affinity at these receptors. nih.gov |
The length of the alkyl chain on the nitrogen can also influence activity. Generally, for tryptamines, increasing the chain length beyond small alkyl groups can lead to a decrease in affinity or a change in the selectivity profile.
Positional Isomerism and its Influence on Activity
The position of the chloro substituent on the indole ring is a critical determinant of biological activity. While 1H-Indole-1-ethanamine, 5-chloro- is a well-studied compound, its positional isomers, such as 4-chloro-, 6-chloro-, and 7-chlorotryptamine, exhibit different pharmacological profiles.
Scaffold Hopping and Bioisosteric Replacement Strategies in Indole-Ethanamine Design
To overcome limitations of the indole-ethanamine scaffold, such as metabolic instability or to explore novel chemical space, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. nih.gov
Scaffold hopping involves replacing the central indole core with a different, isofunctional heterocyclic system. The goal is to maintain the key pharmacophoric features required for biological activity while introducing novel structural diversity. For the indole scaffold, potential replacements could include indazole, benzimidazole, or other bicyclic heteroaromatic systems. nih.gov These new scaffolds can offer improved properties, such as enhanced metabolic stability or different patentability.
Bioisosteric replacement is a more subtle approach where a specific functional group is replaced with another group that has similar physical or chemical properties, leading to a similar biological response. For the ethanamine side chain, the primary amine could be replaced with other functional groups that can maintain the necessary interactions with the receptor. For example, the amide bond is often replaced by bioisosteres like 1,2,3-triazoles to improve pharmacological characteristics. wikipedia.org
Application of Computational Approaches in SAR Elucidation and Optimization
Computational chemistry plays an indispensable role in modern drug discovery, providing powerful tools to understand and predict the SAR of compounds like 1H-Indole-1-ethanamine, 5-chloro-.
Molecular docking simulations are used to predict the binding mode of ligands within the active site of a target receptor. nih.gov For halogenated tryptamines, docking studies can help to visualize how the 5-chloro substituent interacts with specific amino acid residues in the binding pocket of serotonin receptors. This can explain the observed differences in affinity and selectivity between different halogenated and positional isomers.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For 1H-Indole-1-ethanamine, 5-chloro- analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. These models typically use descriptors that quantify various molecular properties, such as hydrophobicity, electronic effects, and steric parameters.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the binding mode and the conformational changes that occur upon ligand binding. This can offer deeper insights into the mechanism of receptor activation and the role of specific interactions in determining agonist or antagonist activity.
Advanced Analytical Methodologies for Research on 1h Indole 1 Ethanamine, 5 Chloro
Liquid Chromatography (LC) Techniques for Separation, Identification, and Purity Assessment
Liquid chromatography stands as a cornerstone for the analysis of 1H-Indole-1-ethanamine, 5-chloro-. Its application ranges from separating the compound from complex matrices to assessing its purity, a critical aspect in pharmaceutical and research settings.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized and robust technique for the analysis of indole (B1671886) derivatives. The development of a successful RP-HPLC method hinges on the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve optimal separation and quantification.
For compounds structurally similar to 1H-Indole-1-ethanamine, 5-chloro-, such as 5-Chloro-1H-indole-3-ethylamine, RP-HPLC methods have been developed using a C18 column. A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The development and validation of such methods are crucial and often follow guidelines from the International Council for Harmonisation (ICH) to ensure specificity, linearity, accuracy, and precision. nih.govnih.gov
A key aspect of method development is ensuring the separation of the main compound from any potential impurities or degradants. This is particularly important for purity assessment, as demonstrated in the analysis of related compounds like 5-chlorooxindole, where a normal-phase HPLC system was used to quantify the compound and its positional isomers. nih.gov
Table 1: Illustrative RP-HPLC Method Parameters for a Related Indole Compound
| Parameter | Condition |
| Column | Agilent ZORBAX Extend-C18 (150 × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C nih.gov |
| Detection | UV at an appropriate wavelength (e.g., 210 nm nih.gov) |
| Injection Volume | 10 µL |
This table provides a representative example of RP-HPLC conditions and is not specific to 1H-Indole-1-ethanamine, 5-chloro- due to a lack of publicly available data for this specific compound.
Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Throughput
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and increased sensitivity, making it highly suitable for high-throughput screening and analysis. For indole-containing compounds, UPLC methods can significantly reduce run times while maintaining or even improving separation efficiency. sielc.com The principles of method development for UPLC are similar to HPLC but require instrumentation capable of handling the higher backpressures generated by the smaller particle columns.
Mass Spectrometry (MS)-Based Detection and Characterization Techniques
When coupled with liquid chromatography, mass spectrometry provides a powerful tool for the definitive identification and structural elucidation of 1H-Indole-1-ethanamine, 5-chloro-.
Tandem Mass Spectrometry (MS/MS) for Comprehensive Structural Confirmation
Tandem mass spectrometry (MS/MS) is an invaluable technique for confirming the structure of a compound. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecular weight of the target analyte is selected, fragmented, and the resulting fragment ions (product ions) are detected. This fragmentation pattern serves as a highly specific fingerprint for the molecule. For 1H-Indole-1-ethanamine, 5-chloro-, the precursor ion would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum, which can then be used for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comresearchgate.netresearchgate.net This high accuracy allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identification. measurlabs.comresearchgate.netresearchgate.net For 1H-Indole-1-ethanamine, 5-chloro-, HRMS would be able to distinguish it from other compounds with the same nominal mass but different elemental formulas. This capability is crucial for identifying unknown impurities and metabolites. nih.gov
Table 2: Theoretical Accurate Mass of 1H-Indole-1-ethanamine, 5-chloro-
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 1H-Indole-1-ethanamine, 5-chloro- | C10H11ClN2 | 194.0611 |
This value is calculated based on the elemental composition and can be experimentally verified using HRMS.
Targeted versus Non-Targeted Analytical Approaches (e.g., Multiple Reaction Monitoring - MRM)
Analytical approaches using LC-MS can be broadly categorized as targeted or non-targeted.
Targeted Analysis: This approach focuses on the detection and quantification of specific, known compounds. Multiple Reaction Monitoring (MRM) is a highly sensitive and selective targeted technique performed on a triple quadrupole mass spectrometer. labce.comnih.gov In an MRM experiment, specific precursor-to-product ion transitions for the analyte of interest are monitored. researchgate.netmdpi.com This method is ideal for the quantitative analysis of 1H-Indole-1-ethanamine, 5-chloro- in complex mixtures due to its high specificity and sensitivity. mdpi.comnih.gov
Non-Targeted Analysis: This approach aims to detect and identify all detectable compounds in a sample. HRMS instruments are well-suited for non-targeted analysis due to their ability to provide accurate mass measurements for a wide range of compounds simultaneously. nih.gov This is particularly useful for identifying unexpected impurities or metabolites of 1H-Indole-1-ethanamine, 5-chloro-.
Applications in Forensic Chemistry Research for Novel Psychoactive Substance (NPS) Identification
The identification of 1H-Indole-1-ethanamine, 5-chloro- in seized materials is a critical task for forensic laboratories. The analytical approach typically involves a combination of screening and confirmatory techniques to ensure accurate and defensible results. While specific published methods for the forensic analysis of 1H-Indole-1-ethanamine, 5-chloro- are limited, the established methodologies for the identification of tryptamine (B22526) derivatives and other NPS are directly applicable.
A primary screening technique for NPS is gas chromatography-mass spectrometry (GC-MS) . GC separates the compound from complex mixtures, and the mass spectrometer generates a fragmentation pattern that serves as a chemical fingerprint. For 1H-Indole-1-ethanamine, 5-chloro-, derivatization with an acetylating agent may be employed to improve its chromatographic behavior and produce characteristic mass spectral fragments, a technique that has proven effective for its parent compound, α-methyltryptamine (αMT). nih.govresearchgate.net An analytical reference standard for 5-chloro-αMT is commercially available, which is crucial for the validation of forensic methods and for the generation of a reference mass spectrum. caymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative or complementary technique. LC-MS/MS provides high sensitivity and selectivity and is particularly useful for the analysis of thermally labile compounds or those that require no derivatization. nih.gov A method for the simultaneous determination of various tryptamines using LC-MS/MS could be adapted for the inclusion of 1H-Indole-1-ethanamine, 5-chloro-.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of new NPS. High-resolution NMR provides detailed information about the chemical structure of a molecule, allowing for the unambiguous identification of isomers, which can be a significant challenge in forensic analysis. While no specific NMR data for 1H-Indole-1-ethanamine, 5-chloro- is publicly available in research literature, the analysis of its parent compound αMT demonstrates the utility of this technique in distinguishing between positional isomers.
The following table summarizes the key analytical techniques applicable to the forensic identification of 1H-Indole-1-ethanamine, 5-chloro-.
| Analytical Technique | Application in Forensic Identification | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on retention time and mass spectrum. | Derivatization may be necessary. A reference standard is required for confirmation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective identification and quantification. | Suitable for complex matrices and thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and isomer differentiation. | Requires a larger sample amount and is typically used for pure substances. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification based on the absorption of infrared radiation by chemical bonds. | Provides a molecular fingerprint. |
Analytical Method Development for Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new substance in the body. The development of sensitive and specific analytical methods is a prerequisite for conducting such studies for 1H-Indole-1-ethanamine, 5-chloro-. While no specific pharmacokinetic data for this compound has been published, methods developed for its parent compound, αMT, and other tryptamines in biological matrices like blood and urine provide a clear roadmap. nih.govnih.gov
The primary analytical technique for pharmacokinetic studies of tryptamines is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its high sensitivity is crucial for detecting the low concentrations of the parent drug and its metabolites typically found in biological samples. A sensitive and simple method for the determination of αMT in whole blood and urine using GC-MS has been reported, with a method detection limit of 1 ng/ml in whole blood. nih.gov A similar approach could be developed for 1H-Indole-1-ethanamine, 5-chloro-. The sample preparation would likely involve protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix.
The development of a robust LC-MS/MS method would involve the following key steps:
Selection of an appropriate internal standard: An ideal internal standard would be a structurally similar compound, such as a deuterated analog of 1H-Indole-1-ethanamine, 5-chloro-, to compensate for matrix effects and variations in extraction efficiency.
Optimization of chromatographic conditions: This includes selecting the appropriate LC column, mobile phase composition, and gradient to achieve good separation of the analyte from endogenous compounds and potential metabolites.
Optimization of mass spectrometric parameters: This involves selecting the precursor and product ions for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
Method validation: The method must be validated according to established guidelines to demonstrate its accuracy, precision, linearity, and stability.
The following table outlines a hypothetical analytical method for pharmacokinetic studies of 1H-Indole-1-ethanamine, 5-chloro- based on established methods for similar compounds.
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Plasma, Urine |
| Sample Preparation | Protein precipitation or Solid-Phase Extraction (SPE) |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode |
| Internal Standard | Deuterated 1H-Indole-1-ethanamine, 5-chloro- or a structurally similar compound |
Future Directions and Emerging Research Avenues for 1h Indole 1 Ethanamine, 5 Chloro and Its Class
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For indole-ethanamine derivatives, research is shifting away from classical methods, which can suffer from harsh reaction conditions and limited substrate scope, towards more sustainable and versatile strategies. rug.nl
One promising approach involves the use of multicomponent reactions (MCRs). An innovative two-step MCR-based method has been developed to assemble the indole (B1671886) core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rug.nlrsc.org This method proceeds under mild conditions, uses ethanol (B145695) as a benign solvent, and avoids the need for metal catalysts. rug.nlrsc.org Such strategies align with the principles of green chemistry by improving atom economy, reducing waste, and increasing energy efficiency. rug.nl
Table 1: Comparison of Indole Synthesis Methodologies
| Feature | Traditional Methods (e.g., Fischer Indole Synthesis) | Emerging Sustainable Methods (e.g., MCR-based) |
|---|---|---|
| Starting Materials | Often requires pre-functionalized and sometimes hazardous precursors like phenylhydrazines. rug.nl | Utilizes simple, inexpensive, and broadly available materials like anilines and formic acid. rug.nlrsc.org |
| Reaction Conditions | Frequently involves harsh, strongly acidic or basic conditions and high temperatures. rug.nl | Proceeds under mild conditions, often at room temperature or with gentle heating. rug.nl |
| Catalysts | May require metal catalysts. rug.nl | Often catalyst-free or uses simple, non-metallic promoters. rsc.org |
| Solvents | Can rely on halogenated hydrocarbons or other less sustainable solvents. rug.nl | Employs green solvents like ethanol. rug.nl |
| Sustainability | Lower atom economy and a higher environmental factor (E-factor) due to waste generation. rug.nl | Superior atom economy and a significantly lower E-factor. rug.nl |
Identification and Elucidation of Undiscovered Biological Targets and Mechanisms
While the interaction of indole-ethanamines with serotonin (B10506) receptors is well-documented, current research is unveiling a much broader range of biological targets. nih.govnih.gov This expansion suggests that compounds like 1H-Indole-1-ethanamine, 5-chloro- may have untapped therapeutic potential governed by novel mechanisms of action.
Recent studies have identified that indole derivatives can modulate key inflammatory pathways, including NF-κB and COX-2, presenting opportunities for treating chronic inflammatory diseases. nih.govmdpi.com Furthermore, some derivatives have shown the ability to dually inhibit both COX and LOX enzymes, a strategy that could lead to anti-inflammatory drugs with fewer side effects than traditional NSAIDs. nih.gov
In the realm of metabolic diseases, novel indole ethylamine (B1201723) derivatives have been designed as regulators of lipid metabolism, targeting Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1). mdpi.comresearchgate.netnih.gov A synthesized derivative demonstrated potent PPARα binding affinity and the ability to reduce intracellular triglyceride accumulation in liver cells, highlighting a promising avenue for nonalcoholic fatty liver disease (NAFLD) therapy. mdpi.comresearchgate.net
The anticancer potential of this class is also a major focus. The structural versatility of indoles allows for the design of compounds that target various key components in cancer pathology, such as protein kinases (e.g., EGFR, PI3Kα), tubulin, and histone deacetylase (HDAC). mdpi.comnih.gov The discovery of derivatives that induce endoplasmic reticulum (ER) stress-mediated apoptosis in leukemia cells further illustrates the diverse and complex mechanisms by which these compounds can exert their effects. frontiersin.org
Table 2: Emerging Biological Targets for Indole-Ethanamine Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Metabolic Receptors | PPARα, CPT1 | Nonalcoholic Fatty Liver Disease (NAFLD), Metabolic Disorders | mdpi.comresearchgate.netnih.gov |
| Inflammatory Enzymes | COX-2, LOX, NF-κB | Chronic Inflammatory Diseases (e.g., Rheumatoid Arthritis) | nih.govmdpi.com |
| Cancer-Related Kinases | EGFR, PI3Kα, Topoisomerase I/II | Various Cancers (e.g., Colon, Breast, Leukemia) | nih.govnih.govnih.gov |
| Parasitic Targets | Enzymes in Leishmania infantum | Leishmaniasis | nih.gov |
| Bacterial Processes | Bacterial Growth Pathways | Bacterial Infections (including MRSA) | nih.gov |
Integration of Advanced Computational Modeling for Predictive Research and Drug Discovery
The integration of advanced computational tools is revolutionizing the discovery and development of new indole-ethanamine-based therapeutics. frontiersin.org Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are becoming indispensable for accelerating research. nih.govfrontiersin.org
Computational approaches allow for the efficient screening of vast virtual libraries of chemical compounds to identify promising candidates for synthesis and biological testing. frontiersin.org For instance, machine learning protocols have been used to build QSAR models that can predict the biological properties of indole derivatives based on their chemical structure, successfully identifying potential drug leads. ijisrt.com One study developed a highly accurate QSAR model to predict the anticancer activity of indole derivatives, identifying key molecular descriptors essential for their potency. nih.gov
Molecular docking simulations provide crucial insights into how these molecules bind to their biological targets. frontiersin.org Researchers have used in silico docking to study the interaction of novel indole ethylamine derivatives with targets like PPARα, confirming high binding affinity and guiding the synthesis of more potent compounds. mdpi.comresearchgate.netnih.gov These computational methods not only help in identifying lead compounds but also in understanding the structural basis of their activity, which is critical for further optimization. nih.govfrontiersin.org This synergy between computational prediction and experimental validation streamlines the drug discovery pipeline, making it more efficient and cost-effective. frontiersin.org
Broadening the Scope of Therapeutic Applications for Indole-Ethanamine Derivatives
The expanding knowledge of the diverse biological targets of indole-ethanamines is consequently broadening their potential therapeutic applications. nih.gov Initially recognized for their role in neuroscience, particularly in relation to serotonin receptors, these compounds are now being investigated for a wide array of conditions. nih.govchemimpex.com
The demonstrated efficacy of certain derivatives against various cancer cell lines, including drug-resistant strains, positions them as promising scaffolds for novel oncology drugs. nih.gov Their ability to target multiple pathways, from protein kinases to tubulin polymerization, offers a versatile approach to cancer treatment. mdpi.commdpi.com
In the field of infectious diseases, indole derivatives are being explored as new antimicrobial agents. Studies have shown that specific derivatives can inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, novel bisindole derivatives have emerged as promising drug candidates against the parasite Leishmania infantum, addressing a need for new treatments for leishmaniasis. nih.gov
The anti-inflammatory properties of this chemical class open up possibilities for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. nih.govmdpi.com Furthermore, their newly discovered roles in regulating lipid metabolism suggest significant potential for addressing metabolic disorders such as NAFLD and possibly diabetes and hypertension. nih.govmdpi.comresearchgate.net This diversification underscores the remarkable versatility of the indole-ethanamine scaffold in modern drug discovery. nih.gov
Q & A
Q. What are the recommended safety protocols for handling 5-chloro-1H-indole-1-ethanamine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Ventilation: Conduct experiments in a fume hood or glovebox to minimize inhalation risks. Ensure proper airflow in the workspace .
- Waste Disposal: Segregate contaminated materials (e.g., pipette tips, gloves) and store in labeled containers. Collaborate with certified waste management services for disposal, as halogenated indoles may require specialized treatment .
Q. What synthetic routes are available for preparing 5-chloro-1H-indole-1-ethanamine?
Answer:
- N-Alkylation Method: React 5-chloro-1H-indole with ethylamine derivatives under basic conditions (e.g., NaH in DMSO at 60–80°C). Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane) .
- Reductive Amination: Combine 5-chloroindole-3-carbaldehyde with ethanolamine and reduce using NaBH4 or catalytic hydrogenation. Purify via column chromatography (yield: ~70–85%) .
Q. How can researchers validate the purity and structural integrity of synthesized 5-chloro-1H-indole-1-ethanamine?
Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with UV detection at 254 nm; compare retention times against certified standards .
- Mass Spectrometry (MS): Confirm molecular ion peaks (m/z 194.66 for [M+H]⁺) and fragmentation patterns .
- NMR: Assign peaks for indole protons (δ 7.2–7.4 ppm), ethylamine chain (δ 2.8–3.1 ppm), and chlorine-substituted aromatic protons (δ 7.6 ppm) .
Advanced Research Questions
Q. How does the 5-chloro substitution influence the compound’s affinity for serotonin receptors (e.g., 5-HT₆)?
Answer:
- Structure-Activity Relationship (SAR): The 5-chloro group enhances hydrophobic interactions with 5-HT₆ receptor pockets, increasing binding affinity (Ki ≈ 12 nM) compared to unsubstituted analogs. This is attributed to improved van der Waals contacts and reduced steric hindrance .
- Contradictory Data: Some studies report tolerance for 6-chloro substitution (Cole et al.), suggesting receptor subtype specificity. Resolve discrepancies via competitive binding assays using radiolabeled ligands (e.g., [³H]-LSD) across receptor isoforms .
Q. What strategies can mitigate batch-to-batch variability in pharmacological assays involving this compound?
Answer:
- Quality Control: Implement orthogonal purity checks (HPLC, NMR) for each synthesis batch. Use internal standards (e.g., deuterated analogs) in LC-MS workflows .
- Bioassay Design: Include positive controls (e.g., known 5-HT₆ antagonists) and normalize data to account for cell line variability. Replicate experiments across ≥3 independent trials .
Q. How can researchers investigate the metabolic stability of 5-chloro-1H-indole-1-ethanamine in preclinical models?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Identify metabolites (e.g., N-deethylated or hydroxylated products) .
- In Vivo Studies: Administer radiolabeled compound (¹⁴C-ethylamine chain) to rodents. Collect plasma, urine, and feces for metabolite profiling and excretion kinetics .
Q. What computational methods are suitable for modeling interactions between 5-chloro-1H-indole-1-ethanamine and target proteins?
Answer:
- Molecular Docking: Use AutoDock Vina or MOE to predict binding poses in 5-HT₆ receptor homology models. Prioritize docking grids near transmembrane helices 5 and 6 .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in lipid bilayers (GROMACS/NAMD) to assess stability and residence time. Analyze hydrogen bonds with residues like Ser193 and Tyr187 .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the positional effects of chloro-substituents (5- vs. 6-chloro) in indole derivatives?
Answer:
- Hypothesis Testing: Design analogs with systematic substitutions (5-Cl, 6-Cl, 5,6-diCl) and compare their binding affinities across receptor subtypes (e.g., 5-HT₆ vs. 5-HT₂A) .
- Crystallographic Validation: Co-crystallize ligands with receptors to resolve binding modes. For example, X-ray structures of 5-HT₆ with 5-chloro derivatives can clarify steric vs. electronic effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
